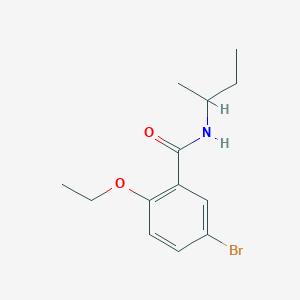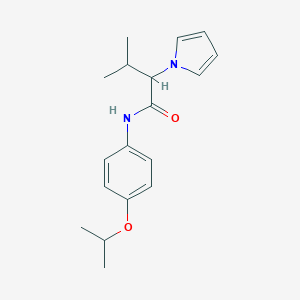![molecular formula C19H21N3O2 B268670 N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide, commonly known as AZD4547, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. AZD4547 is a selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
AZD4547 exerts its inhibitory effect by binding to the ATP-binding site of N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. AZD4547 has been shown to selectively target N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide1-3 isoforms, which are frequently overexpressed or mutated in cancer cells.
Biochemical and Physiological Effects:
AZD4547 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, AZD4547 has been reported to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, AZD4547 also has some off-target effects, such as inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD4547 has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to inhibit N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway in cancer cells. However, AZD4547 also has some limitations, such as its low solubility and poor pharmacokinetic properties, which may affect its efficacy and bioavailability in vivo. In addition, the off-target effects of AZD4547 may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development and application of AZD4547. One direction is to optimize the pharmacokinetic properties of AZD4547, such as its solubility, stability, and bioavailability, to improve its clinical efficacy and reduce its toxicity. Another direction is to explore the combination therapy of AZD4547 with other anti-cancer agents, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance its anti-tumor activity and overcome drug resistance. Furthermore, the identification of biomarkers that predict the response to AZD4547 may help to personalize cancer treatment and improve patient outcomes.
Métodos De Síntesis
AZD4547 can be synthesized through a multistep process involving the reaction of 3-aminophenylboronic acid with 1-bromoazepane, followed by the reaction with 3-chloronicotinoyl chloride. The resulting intermediate is then treated with ammonia and palladium on carbon to yield the final product, AZD4547.
Aplicaciones Científicas De Investigación
AZD4547 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, gastric, and prostate cancer. N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway is known to be dysregulated in many types of cancer, and AZD4547 has shown promising results in inhibiting tumor growth and inducing cell death in preclinical studies. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD4547 in cancer patients.
Propiedades
Nombre del producto |
N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[3-(azepane-1-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-18(16-8-6-10-20-14-16)21-17-9-5-7-15(13-17)19(24)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23) |
Clave InChI |
WUQAZMGLJZTCMD-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
SMILES canónico |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)